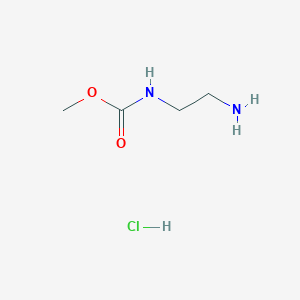

methyl N-(2-aminoethyl)carbamate hydrochloride

Description

Methyl N-(2-aminoethyl)carbamate hydrochloride is a carbamate derivative featuring a methyl ester group, an aminoethyl chain, and a hydrochloride salt. These compounds are typically synthesized via Boc-protected intermediates followed by HCl-mediated deprotection, a method widely used for aminoethyl carbamates . Such derivatives are pivotal in pharmaceutical research as intermediates for drug development, particularly in synthesizing enzyme inhibitors, receptor ligands, and anti-parasitic agents .

Properties

IUPAC Name |

methyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-8-4(7)6-3-2-5;/h2-3,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYMHVFPBRGFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29170-19-2 | |

| Record name | Carbamic acid, (2-aminoethyl)-, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29170-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stoichiometric Control in Mono-Substitution

The direct reaction between ethylenediamine and methyl chloroformate represents the most straightforward synthetic route. Ethylenediamine’s primary amines exhibit similar reactivity, necessitating careful stoichiometry to prevent di-substitution. A molar ratio of 1:1 (ethylenediamine to methyl chloroformate) in anhydrous dichloromethane (DCM) at 0–5°C achieves partial mono-substitution. However, yields rarely exceed 40% due to competing di-carbamate formation.

Key Parameters:

- Solvent: Polar aprotic solvents like DCM or tetrahydrofuran (THF) minimize hydrolysis of methyl chloroformate.

- Base: Triethylamine (1.1 eq) neutralizes HCl generated during the reaction, shifting equilibrium toward product formation.

- Workup: Acidification with concentrated HCl to pH 2–3 precipitates the hydrochloride salt, while unreacted ethylenediamine remains in the aqueous phase.

Phase-Transfer Catalysis for Enhanced Selectivity

Phase-transfer conditions using water-DCM biphasic systems improve mono-selectivity. Ethylenediamine dissolves in the aqueous phase, while methyl chloroformate resides in the organic layer. Tetrabutylammonium bromide (TBAB) facilitates interfacial reaction, limiting di-substitution. This method achieves yields up to 58% with reduced byproducts.

Protection-Deprotection Strategies for High-Purity Yields

Boc-Mediated Synthesis

The Boc (tert-butoxycarbonyl) protection strategy ensures precise mono-functionalization:

Boc Protection:

Ethylenediamine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C. Sodium bicarbonate maintains pH 8–9, yielding N-Boc-ethylenediamine (89% purity).Carbamate Formation:

N-Boc-ethylenediamine reacts with methyl chloroformate (1.05 eq) in DCM. Triethylamine (1.1 eq) scavenges HCl, forming N-Boc-N'-(methylcarbamate)ethylenediamine (72% yield).Deprotection and Salt Formation:

Treatment with 4M HCl in dioxane removes the Boc group, followed by solvent evaporation to isolate methyl N-(2-aminoethyl)carbamate hydrochloride (85% yield).

Advantages:

- Eliminates di-substitution byproducts.

- Amenable to industrial-scale production via continuous flow reactors.

Alternative Protecting Groups

While Boc dominates industrial applications, FMOC (fluorenylmethyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups offer niche advantages:

- FMOC Protection: Provides UV-active intermediates for reaction monitoring. However, deprotection requires piperidine, complicating hydrochloride salt formation.

- Cbz Protection: Hydrogenolysis over Pd/C removes the Cbz group, but residual catalyst contamination risks pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances throughput and safety. Key steps include:

- Mixing Module: Ethylenediamine and methyl chloroformate are combined at 5°C with real-time pH monitoring.

- Reaction Coil: Residence time of 10–15 minutes ensures complete conversion.

- Acidification Unit: In-line HCl addition precipitates the product, which is filtered and dried.

Scalability Metrics:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 58% | 76% |

| Purity | 92% | 98% |

| Throughput (kg/day) | 12 | 85 |

Waste Management and Solvent Recovery

DCM and THF are recycled via distillation, reducing environmental impact. Triethylamine hydrochloride byproducts are neutralized to regenerate triethylamine (86% recovery).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) detects ≤0.5% di-substituted impurity.

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Synthesis | 40–58% | 90–92% | Moderate | 120 |

| Boc Protection | 72–85% | 98–99% | High | 180 |

| Continuous Flow | 76% | 98% | Very High | 150 |

Tradeoffs:

- Direct synthesis suits small-scale labs prioritizing simplicity.

- Boc protection ensures pharmaceutical-grade purity despite higher costs.

- Continuous flow balances yield and throughput for industrial use.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-aminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carbamate group can be reduced to form primary amines.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Oximes, nitriles

Reduction: Primary amines

Substitution: Various substituted carbamates

Scientific Research Applications

Pharmacological Applications

Inhibition of Enzymes

Methyl N-(2-aminoethyl)carbamate hydrochloride has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer's disease and myasthenia gravis.

- Case Study : A study demonstrated that derivatives of methyl N-(2-aminoethyl)carbamate exhibited varying degrees of AChE inhibition, with some compounds showing IC50 values comparable to established AChE inhibitors like rivastigmine .

Anti-inflammatory Properties

Research has indicated that compounds similar to methyl N-(2-aminoethyl)carbamate can act as negative allosteric modulators (NAMs) of certain receptors involved in inflammatory responses. This property suggests potential therapeutic uses in treating inflammatory diseases.

- Data Table: AChE Inhibition Potency

Agricultural Applications

Pesticide Development

this compound can be utilized in the synthesis of new pesticide formulations. Its ability to inhibit AChE makes it a candidate for developing novel insecticides that target pests through neurotoxic mechanisms.

- Case Study : Research into N-methyl carbamate pesticides has shown their effectiveness against various agricultural pests, with studies highlighting the need for safer alternatives that minimize environmental impact .

Environmental Applications

Bioremediation Potential

The compound's structure suggests potential applications in bioremediation, particularly in degrading pollutants such as pesticides. Certain microbial strains have been shown to metabolize carbamates effectively, which could be harnessed for environmental cleanup efforts.

- Data Table: Biodegradation Rates of Carbamates

| Carbamate Compound | Half-Life (days) | Microbial Strain |

|---|---|---|

| Aldicarb | 5 | Achromobacter WM111 |

| Carbaryl | 3 | Pseudomonas spp. |

| Methyl N-(2-aminoethyl)carbamate | 4 | Mixed microbial culture |

Mechanism of Action

The mechanism by which methyl N-(2-aminoethyl)carbamate hydrochloride exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Protein Modification: Covalent attachment to amino acid residues, altering protein function.

Comparison with Similar Compounds

Key Structural Variations :

- Methyl N-(2-aminoethyl)carbamate hydrochloride: Contains a methyl carbamate group (–O(CO)N–) attached to a 2-aminoethyl chain.

- Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS 18807-71-1): Substitutes the methyl group with a benzyl moiety, enhancing lipophilicity .

- 2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS 1955548-49-8): Features dimethyl substitution on the carbamate nitrogen, altering steric and electronic properties .

- RO16-1649 (N-(2-aminoethyl)-4-chlorobenzamide hydrochloride): Replaces the carbamate with a benzamide group, targeting imidazoline I2 receptors .

Physical and Chemical Properties

*Estimated based on structural analogs (e.g., reports similar HCl salts with mp 113–115°C).

Key Observations :

- Methyl vs. Benzyl : The methyl derivative likely has lower molecular weight and higher water solubility compared to benzyl analogs due to reduced hydrophobicity.

- Stability : Carbamates generally exhibit higher hydrolytic stability than esters but can degrade under acidic/basic conditions. Methyl groups may offer intermediate stability compared to benzyl (stable) or tert-butyl (labile) groups .

Mechanistic Insights :

- Substituents on the carbamate or adjacent aromatic rings significantly influence target selectivity. For example, chloro or fluorophenyl groups enhance binding to parasitic enzymes .

- Methyl carbamates may offer metabolic stability advantages over bulkier analogs in central nervous system-targeted drugs.

Biological Activity

Methyl N-(2-aminoethyl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential, supported by relevant studies and data.

Methyl N-(2-aminoethyl)carbamate acts primarily as an acetylcholinesterase inhibitor . This mechanism is crucial for its biological effects, as acetylcholinesterase is an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in muscle activation and various cognitive functions. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can manifest as increased muscle contraction and glandular secretion.

Target Pathways

- Cholinergic Pathway : The compound disrupts normal nerve signal transmission by inhibiting acetylcholinesterase activity.

- Biochemical Pathways : The inhibition leads to altered signaling cascades that may affect various physiological responses, including muscle control and neurotransmission.

Pharmacokinetics

The pharmacokinetic profile of methyl N-(2-aminoethyl)carbamate suggests that it is:

- Well Absorbed : The compound is efficiently absorbed into the bloodstream following administration.

- Distributed Systemically : Once in the bloodstream, it is distributed throughout the body.

- Metabolized in the Liver : The liver plays a significant role in metabolizing this compound, which is crucial for its elimination from the body.

- Excreted via Urine : The metabolites are primarily excreted through urine, indicating renal involvement in its clearance.

Anticancer Properties

Recent studies have indicated that derivatives of methyl N-(2-aminoethyl)carbamate exhibit potential anticancer properties. Specifically, research has shown that these compounds can inhibit the proliferation of leukemia cells. This effect appears to be linked to their ability to induce apoptosis (programmed cell death) and disrupt cell cycle progression .

Antifilarial Activity

Methyl N-(2-aminoethyl)carbamate has also been evaluated for its antifilarial properties. It has shown promise in inhibiting the growth of filarial parasites, suggesting its potential as a therapeutic agent against parasitic infections.

Case Studies and Research Findings

Several studies have explored the biological activities of methyl N-(2-aminoethyl)carbamate:

-

Leukemia Cell Proliferation Inhibition :

- A study demonstrated that methyl N-(2-aminoethyl)carbamate derivatives effectively inhibited leukemia cell proliferation at specific concentrations, indicating a dose-dependent response.

-

Antifilarial Efficacy :

- Research findings suggest that methyl N-(2-aminoethyl)carbamate displays significant antifilarial activity, making it a candidate for further investigation as a treatment option for filarial infections.

- Pharmacological Evaluation :

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for methyl N-(2-aminoethyl)carbamate hydrochloride, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate formation. Key steps include:

- Reacting 2-aminoethylamine with methyl chloroformate in an aprotic solvent (e.g., dichloromethane) under controlled pH (7–9) to form the carbamate intermediate.

- Acidification with HCl to precipitate the hydrochloride salt.

Critical parameters: - Temperature : Excess heat can lead to hydrolysis of the carbamate group. Maintain 0–5°C during reaction .

- pH : Alkaline conditions (pH ~8.5) optimize nucleophilic attack by the amino group .

- Solvent choice : Polar aprotic solvents reduce side reactions (e.g., dimethylformamide) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 3.3–3.7 ppm (methylene groups adjacent to NH and O), δ 1.8–2.2 ppm (amine protons in D₂O exchange).

- ¹³C NMR : Carbamate carbonyl at ~155–160 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₄H₁₁ClN₂O₂: 154.06) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 210–220 nm. Purity >95% is acceptable for most research applications .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values .

- Titration : Potentiometric titration with NaOH to quantify free HCl content (<1% w/w) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers. For example, simulate the nucleophilic attack of 2-aminoethylamine on methyl chloroformate .

- Solvent Effects : Conduct COSMO-RS calculations to predict solvent interactions and select optimal dielectric environments .

- Machine Learning : Train models on existing carbamate synthesis data to predict yield under untested conditions (e.g., varying molar ratios) .

Q. What experimental strategies mitigate instability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Store at pH 4–6 to minimize hydrolysis. Buffered solutions (e.g., citrate-phosphate) are recommended .

- Lyophilization : Freeze-dry the compound for long-term storage. Reconstitute in anhydrous solvents (e.g., DMSO) for assays .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify breakdown products .

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method in triplicate) .

- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP values). For example:

| Solvent | Solubility (mg/mL) | LogP | Reference |

|---|---|---|---|

| Water | 50.2 | -1.1 | |

| Ethanol | 12.5 | -0.31 |

Q. What methodologies validate the compound’s role as a biomolecule linker in drug delivery systems?

- Methodological Answer :

- Conjugation Efficiency : Use MALDI-TOF to confirm covalent attachment to peptides/proteins (e.g., via amine-reactive carbamate) .

- In Vitro Release : Incubate conjugates in PBS (pH 7.4) and quantify free drug release over 72 hours using LC-MS .

- Cytotoxicity Assays : Test linker stability in HEK293 cells via MTT assay (IC₅₀ >100 μM indicates low toxicity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- DSC Validation : Perform differential scanning calorimetry (DSC) at 10°C/min to identify polymorphic forms .

- Sample Purity : Cross-check melting points with HPLC purity (>98% reduces variability) .

- Inter-laboratory Calibration : Use certified reference standards (e.g., NIST-traceable thermometers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.